molecular formula C23H23ClN2O4S B6044476 N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide

N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide

Cat. No. B6044476
M. Wt: 459.0 g/mol
InChI Key: YIWPCWNTQYZIQH-UHFFFAOYSA-N
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Description

N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). It has been widely used in scientific research for its ability to increase the production of cyclic guanosine monophosphate (cGMP) and induce various physiological effects.

Mechanism of Action

N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide 41-2272 activates sGC by binding to its heme moiety and increasing the production of cGMP. This, in turn, leads to the activation of downstream signaling pathways, such as the protein kinase G (PKG) pathway, which mediates the physiological effects of N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide 41-2272.
Biochemical and Physiological Effects:
N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide 41-2272 has been shown to induce various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, anti-inflammatory effects, and neuroprotective effects. It has also been shown to have a beneficial effect on myocardial ischemia-reperfusion injury and renal dysfunction.

Advantages and Limitations for Lab Experiments

The use of N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide 41-2272 in laboratory experiments has several advantages, including its high potency and selectivity for sGC, its ability to induce specific physiological effects, and its well-established mechanism of action. However, its use is limited by its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

Future research on N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide 41-2272 could focus on the development of more cost-effective and efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the identification of novel sGC activators with improved pharmacological properties. Additionally, more studies are needed to elucidate the molecular mechanisms underlying the physiological effects of N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide 41-2272 and its potential interactions with other signaling pathways.

Synthesis Methods

N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide 41-2272 can be synthesized through a multistep process involving the reaction of 4-chlorobenzenesulfonyl chloride with N-ethoxybenzylamine, followed by the reaction of the resulting N-ethoxybenzyl-4-chlorobenzenesulfonamide with N-[(4-cyanophenyl)sulfonyl]glycine methyl ester. The final product is obtained by deprotecting the N-ethoxybenzyl group using hydrogenation.

Scientific Research Applications

N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide 41-2272 has been extensively used in scientific research to investigate the role of sGC in various physiological and pathological conditions. It has been shown to have therapeutic potential in the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.

properties

IUPAC Name

N-benzyl-2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-2-30-21-12-10-20(11-13-21)26(31(28,29)22-14-8-19(24)9-15-22)17-23(27)25-16-18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWPCWNTQYZIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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